(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a dichlorofluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloro-6-fluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated pyrrolidine ring.
Scientific Research Applications
(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,3-Dichlorophenyl)pyrrolidine: Lacks the fluorine substituent.
(S)-2-(2,3-Difluorophenyl)pyrrolidine: Contains two fluorine atoms instead of one.
(S)-2-(2,3-Dichloro-4-fluorophenyl)pyrrolidine: Fluorine is positioned differently on the phenyl ring.
Uniqueness
(S)-2-(2,3-Dichloro-6-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C10H10Cl2FN |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
(2S)-2-(2,3-dichloro-6-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1 |
InChI Key |
KMUPIUWOKXBNBS-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2Cl)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.